molecular formula C15H13Cl3Si B12582766 Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- CAS No. 215164-98-0

Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-

Cat. No.: B12582766
CAS No.: 215164-98-0
M. Wt: 327.7 g/mol
InChI Key: NFQIETPHUFFOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is a chemical compound with the molecular formula C15H13Cl3Si It is characterized by the presence of a silane group bonded to a trichloroethyl group, which is further attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- typically involves the reaction of fluorenyl derivatives with trichlorosilane under controlled conditions. One common method involves the use of a fluorenyl-ethyl halide, which reacts with trichlorosilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.

    Hydrolysis: In the presence of water, the trichloro group can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: The reaction with water is usually carried out at room temperature, and the rate of hydrolysis can be controlled by adjusting the pH of the solution.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-.

    Oxidation and Reduction Reactions: Silanol and silane derivatives.

    Hydrolysis: Silanols and hydrochloric acid.

Scientific Research Applications

Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of novel bioconjugates.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl]
  • Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl]

Comparison

Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is unique due to the presence of the fluorenyl moiety, which imparts specific electronic and steric properties to the compound. Compared to its analogs, such as Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl] and Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl], it exhibits distinct reactivity patterns and potential applications. The fluorenyl group can influence the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

215164-98-0

Molecular Formula

C15H13Cl3Si

Molecular Weight

327.7 g/mol

IUPAC Name

trichloro-[2-(9H-fluoren-9-yl)ethyl]silane

InChI

InChI=1S/C15H13Cl3Si/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2

InChI Key

NFQIETPHUFFOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.